1-(2-Methyl-1-benzothien-3-YL)ethanone
Overview
Description
1-(2-Methyl-1-benzothien-3-YL)ethanone is a heterocyclic compound with the molecular formula C11H10OS and a molecular weight of 190.26 g/mol . It is a versatile small molecule scaffold used in various chemical and biological research applications . The compound is characterized by its benzothiophene core, which is a sulfur-containing aromatic ring fused with a benzene ring.
Preparation Methods
The synthesis of 1-(2-Methyl-1-benzothien-3-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzothiophene.
Reaction Conditions: The key step involves the acylation of 2-methylbenzothiophene using acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(2-Methyl-1-benzothien-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Condensation: The compound can participate in condensation reactions with aldehydes or amines to form imines or enamines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyl-1-benzothien-3-YL)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-benzothien-3-YL)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(2-Methyl-1-benzothien-3-YL)ethanone can be compared with other similar compounds, such as:
1-(1-Benzothien-3-yl)ethanone: Similar structure but lacks the methyl group at the 2-position.
1-(2-Methyl-6-phenylpyridin-3-yl)ethanone: Contains a pyridine ring instead of a benzothiophene ring.
1-(1-Methyl-1H-indol-3-yl)-1-ethanone: Features an indole ring instead of a benzothiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzothiophene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methyl-1-benzothiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCALVRNHQYHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480790 | |
Record name | 1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16810-19-8 | |
Record name | 1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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